Product packaging for Imidazo[1,2-a]quinoxalin-1-ylmethanamine(Cat. No.:)

Imidazo[1,2-a]quinoxalin-1-ylmethanamine

Cat. No.: B13114691
M. Wt: 198.22 g/mol
InChI Key: ZBDQISMWPBMHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]quinoxalin-1-ylmethanamine is a chemical compound for research use only, intended for use in laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses. This compound belongs to the imidazoquinoxaline family, a class of heterocyclic compounds that have demonstrated significant potential in biomedical research, particularly in oncology. Derivatives of the imidazo[1,2-a]quinoxaline scaffold have been identified as promising agents for the treatment of melanoma, the most aggressive form of skin cancer . Research compounds within this family, often referred to as "Imiqualines," have shown remarkable in vitro cytotoxic activity at low nanomolar concentrations against human melanoma cell lines such as A375 . Some lead compounds in this series have been found to be 20 times more potent than Vemurafenib, a standard therapy for BRAF-mutant melanoma . Investigations into the mechanism of action suggest that newer generations of these compounds operate through an original pathway that is distinct from a panel of well-known anticancer drugs and does not involve the inhibition of tubulin polymerization . This unique mechanism is highly valuable for exploring new therapeutic strategies and overcoming drug resistance. Furthermore, research indicates that the imidazo[1,2-a]quinoxaline core structure can also serve as a basis for developing non-covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancers like non-small cell lung cancer (NSCLC) . The structural flexibility of the scaffold allows for chemical modifications, such as conjugation with amino acids, to optimize properties like water solubility and bioavailability for improved drugability in research models . Researchers are utilizing this compound to explore its full potential in these and other areas of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4 B13114691 Imidazo[1,2-a]quinoxalin-1-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

imidazo[1,2-a]quinoxalin-1-ylmethanamine

InChI

InChI=1S/C11H10N4/c12-5-8-6-14-11-7-13-9-3-1-2-4-10(9)15(8)11/h1-4,6-7H,5,12H2

InChI Key

ZBDQISMWPBMHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC=C(N23)CN

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,2 a Quinoxalin 1 Ylmethanamine and Its Derivatives

Established Synthetic Pathways for the Imidazo[1,2-a]quinoxaline (B3349733) Core Structure

The formation of the fused Imidazo[1,2-a]quinoxaline ring system can be achieved through various established synthetic routes, principally involving cyclization and condensation reactions.

Intramolecular cyclization is a cornerstone strategy for assembling the Imidazo[1,2-a]quinoxaline core. One prominent method involves an acid-mediated intramolecular cyclization of an adduct formed from the reaction of a substituted quinoxaline (B1680401) with an appropriate amine precursor. benthamdirect.combenthamscience.com For instance, 2-(methylthio)-3-chloroquinoxalines can be reacted with aminoacetaldehyde dimethylacetal, and the resulting intermediate undergoes cyclization in the presence of acid to yield the imidazo[1,2-a]quinoxaline structure. benthamdirect.combenthamscience.com

Another effective pathway begins with precursors containing an imidazole (B134444) ring, which are then used to form the quinoxaline portion. This can be achieved by facilitating the cyclization of an N-(o-fluorophenyl)imidazole derivative using a strong base like sodium hydride in a suitable solvent such as dimethylacetamide (DMA). mdpi.comresearchgate.netnih.gov Furthermore, the intramolecular cyclization of a keto moiety attached to a quinoxaline precursor onto an intracyclic nitrogen atom provides another direct route to the fused system. nih.gov A distinct approach involves the rearrangement of N-quinoxalinylisoxazolones, derived from arylaminoisoxazol-5(2H)-ones and 2,3-dichloroquinoxaline, which cyclize under mild basic conditions to form the desired core. osi.lv

Table 1: Selected Cyclization Strategies for the Imidazo[1,2-a]quinoxaline Core

Starting Precursor(s)Key Reagents & ConditionsCyclization TypeReference(s)
2-(Methylthio)-3-chloroquinoxalines + Aminoacetaldehyde dimethylacetalAcid-mediatedIntramolecular (Imidazole ring formation) benthamdirect.com, benthamscience.com
N-(o-fluorophenyl)imidazole derivativeSodium Hydride (NaH), Dimethylacetamide (DMA), RefluxIntramolecular (Quinoxaline ring formation) mdpi.com, researchgate.net, nih.gov
Quinoxaline with keto-moiety side chainNot specifiedIntramolecular nih.gov
Arylaminoisoxazol-5(2H)-ones + 2,3-dichloroquinoxalineMild baseRearrangement & Cyclization osi.lv

Condensation reactions are fundamental to building the quinoxaline portion of the core structure, often by reacting ortho-diamino aromatic compounds with 1,2-dicarbonyl compounds. sapub.org This classical approach remains a widely used method for accessing the quinoxaline scaffold. sapub.orgmtieat.org

More specific to the Imidazo[1,2-a]quinoxaline system, new analogues have been synthesized through a bimolecular condensation of 2-imidazole carboxylic acid, followed by a coupling reaction with ortho-fluoroaniline. nih.govnih.gov In a detailed example of this pathway, 2-imidazole carboxylic acid is first condensed in the presence of thionyl chloride to form a carbonylimidazole dimer intermediate. mdpi.comnih.gov This activated intermediate then reacts with an o-fluoroaniline to set the stage for the subsequent cyclization step. mdpi.comnih.gov

Alternative strategies include the condensation of a quinoxaline precursor with an appropriate haloester. nih.gov Additionally, efficient one-pot, three-component condensation reactions have been developed, for example, reacting an aldehyde, an isonitrile, and a suitable amino-heterocycle like 2-aminopyrazine, which serves as a model for similar reactions with aminoquinoxalines. researchgate.net

Table 2: Overview of Condensation Pathways to Imidazo[1,2-a]quinoxaline Precursors

Reactant 1Reactant 2Key Reagents/ConditionsIntermediate/Product TypeReference(s)
o-Phenylenediamineα-Dicarbonyl compoundVarious catalysts (e.g., Iodine, acid), often under reflux or microwave irradiationQuinoxaline core sapub.org
2-Imidazole carboxylic acid2-Imidazole carboxylic acidThionyl chlorideCarbonylimidazole dimer mdpi.com, nih.gov
Carbonylimidazole dimero-FluoroanilineN/AN-(o-fluorophenyl)imidazole derivative mdpi.com, nih.gov, nih.gov
QuinoxalineHaloesterN/APrecursor for intramolecular cyclization nih.gov

Functionalization Strategies for Imidazo[1,2-a]quinoxalin-1-ylmethanamine Analogues

Once the core is assembled, various functionalization strategies can be employed to synthesize analogues of this compound, including regioselective substitutions and the grafting of new chemical moieties.

Achieving regioselectivity is crucial for developing structure-activity relationships. A highly regioselective route has been established involving the displacement of a 3-chloro group in 2-(methylthio)-3-chloroquinoxalines. benthamdirect.combenthamscience.com This controlled substitution allows for the precise installation of functionalities before the core is fully cyclized.

Further functionalization can be achieved by manipulating existing substituents. For example, a 2-(methylthio) group on the imidazo[1,2-a]quinoxaline ring can be converted to a 2-(methylsulfonyl) derivative. benthamdirect.com This methylsulfonyl group acts as an effective leaving group, enabling subsequent nucleophilic displacement by various functional groups. benthamdirect.combenthamscience.com Modern cross-coupling reactions, such as the Suzuki cross-coupling, have also been employed for the substitution of halogenated imidazo[1,2-a]quinoxalines, allowing for the introduction of aryl groups. nih.gov Research efforts have also focused on systematically screening different positions on the quinoxaline moiety to introduce novel substituents and study their influence on biological activity. nih.gov

To enhance properties such as water solubility and drugability, amino acids have been conjugated to the imidazo[1,2-a]quinoxaline scaffold. mdpi.comdntb.gov.ua A common strategy involves the chemical modulation of the core by grafting amino acids onto position 4. mdpi.comnih.gov This is typically accomplished by starting with a 4-chloroimidazo[1,2-a]quinoxaline (B1600370) intermediate, which is synthesized by treating the corresponding hydroxyl precursor with phosphorus oxychloride. mdpi.comresearchgate.net

The substitution of the chlorine atom at position 4 by an amino group of an amino acid ester is efficiently achieved using microwave assistance in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comnih.gov This method has been used to synthesize a series of twenty-five different amino acid-conjugated compounds. mdpi.comdntb.gov.ua

Table 3: Examples of Amino Acid Grafting on the 4-Chloroimidazo[1,2-a]quinoxaline Core

Amino Acid PrecursorReaction ConditionsResulting MoietyReference(s)
Glycine tert-butyl ester hydrochlorideDIEA, DMF, 150 °C, 30 min (Microwave)-NH-CH₂-COOtBu mdpi.com
L-Alanine tert-butyl ester hydrochlorideDIEA, DMF, 150 °C, 30 min (Microwave)-NH-CH(CH₃)-COOtBu mdpi.com
L-Phenylalanine tert-butyl ester hydrochlorideDIEA, DMF, 150 °C, 30 min (Microwave)-NH-CH(CH₂Ph)-COOtBu mdpi.com
L-Proline tert-butyl esterDIEA, DMF, 150 °C, 30 min (Microwave)N-linked proline ring mdpi.com

The introduction of alkylamino and alkyloxy groups is a key strategy for modifying the pharmacological profile of imidazo[1,2-a]quinoxaline derivatives. nih.gov One synthetic route to achieve this involves the nucleophilic displacement of a suitable leaving group on the core structure. For example, a 2-(methylsulfonyl)imidazo[1,2-a]quinoxaline can be reacted with n-butylamine to afford the corresponding 2-(n-butylamino) derivative. benthamdirect.combenthamscience.com Similarly, displacement by hydroxy- and phenoxy- groups can introduce alkyloxy and aryloxy moieties. benthamdirect.com

Systematic studies have been conducted to explore the replacement of existing amine functionalities with various alkylamino or alkyloxy groups to investigate their impact on biological activity. nih.gov This approach allows for the fine-tuning of the molecule's properties by varying the length, branching, and nature of the alkyl and alkoxy chains.

Advanced Synthetic Techniques in Imidazo[1,2-a]quinoxaline Chemistry

The synthesis of this compound and its derivatives has been significantly advanced by the adoption of modern synthetic methodologies. These techniques offer improvements in reaction times, yields, and the ability to introduce diverse functional groups onto the core structure.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including the imidazo[1,2-a]quinoxaline scaffold. This method dramatically reduces reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles. derpharmachemica.comjocpr.com The application of microwave irradiation is particularly effective in key steps such as cyclization, cross-coupling, and substitution reactions.

In the synthesis of imidazo[1,2-a]quinoxaline derivatives, microwave heating has been successfully employed to facilitate the displacement of leaving groups, such as chlorine, from the 4-position of the quinoxaline ring. nih.gov For instance, the reaction of a 4-chloro-imidazo[1,2-a]quinoxaline intermediate with various nucleophiles can be completed in minutes under microwave irradiation at elevated temperatures, a significant improvement over conventional heating methods. nih.govudayton.edu One study reported the synthesis of various quinoxaline derivatives via nucleophilic aromatic substitution in a solvent-free environment, requiring only 5 minutes at 160°C. udayton.edu This efficiency is crucial for the rapid generation of compound libraries for biological screening.

The table below summarizes representative examples of microwave-assisted reactions in the synthesis of imidazo[1,2-a]quinoxaline precursors and related structures.

ReactantsProductConditionsTimeYield
4-Chloro-1-phenylimidazo[1,2-a]quinoxaline + Boc-Orn-OtBu4-(amino acid substituted)-1-phenylimidazo[1,2-a]quinoxalineDIEA, DMF, MW30-60 min-
2,3-Dichloroquinoxaline + BenzylamineN2,N3-dibenzylquinoxaline-2,3-diamineTriethylamine, MW5 min69%
2-Amino pyridine (B92270) + Phenacyl bromideImidazo[1,2-a]pyridine (B132010) derivativeIonic liquid, MW, Solvent-free-87-92%

Data derived from multiple studies on imidazo[1,2-a]quinoxaline and related heterocyclic syntheses. derpharmachemica.comnih.govudayton.edu

Suzuki Cross-Coupling Reactions for Aryl Substitution

The Suzuki cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, and it has been widely applied to the functionalization of heterocyclic systems. nih.gov In the context of imidazo[1,2-a]quinoxaline chemistry, this palladium-catalyzed reaction is instrumental for introducing aryl or heteroaryl substituents, which are common features in biologically active molecules.

This methodology is typically used to couple an aryl boronic acid with a halogenated imidazo[1,2-a]quinoxaline intermediate (e.g., bromo or chloro derivative). The reaction allows for the precise installation of diverse aromatic rings at specific positions on the heterocyclic core, enabling extensive structure-activity relationship (SAR) studies.

A key example involves the microwave-assisted Suzuki coupling of a brominated imidazo[1,2-a]quinoxaline with an arylboronic acid. nih.gov The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate, facilitates the efficient formation of the desired C-C bond. nih.gov This approach has been used to synthesize precursors to complex imidazo[1,2-a]quinoxaline derivatives, demonstrating its reliability in multi-step synthetic sequences. nih.gov

The following table presents data from a Suzuki cross-coupling reaction used in the synthesis of an imidazo[1,2-a]quinoxaline intermediate.

Halogenated SubstrateBoronic AcidCatalyst / BaseConditionsTimeYield
Brominated Imidazo[1,2-a]quinoxaline3,4-dimethoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃DME, MW (140°C)20 min19%

This reaction is a key step in creating aryl-substituted imidazo[1,2-a]quinoxaline cores. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for introducing a wide range of functional groups onto the imidazo[1,2-a]quinoxaline nucleus. The quinoxaline ring system is electrophilic in nature, making it susceptible to attack by nucleophiles, particularly when activated with a good leaving group like a halogen at the 4-position. nih.govrsc.org

The synthesis of 4-amino-substituted imidazo[1,2-a]quinoxalines, which are direct precursors or close analogs of the target compound, heavily relies on this reaction. Starting from a 4-chloro-imidazo[1,2-a]quinoxaline intermediate, various primary and secondary amines can be introduced through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov These reactions are often facilitated by a base and can be significantly accelerated using microwave irradiation. nih.gov

For example, the synthesis of novel imidazo[1,2-a]quinoxaline derivatives grafted with amino acids was achieved by reacting 4-chloro-1-(3,4-dimethoxyphenyl)imidazo[1,2-a]quinoxaline with different amino acid esters. nih.gov The reaction, carried out in DMF with a non-nucleophilic base like diisopropylethylamine (DIEA) under microwave conditions, efficiently yielded the desired 4-amino substituted products. nih.gov This strategy allows for the conjugation of peptidic moieties to the core structure, which can modulate the compound's physicochemical properties.

Below is a table detailing the conditions for nucleophilic substitution on the imidazo[1,2-a]quinoxaline scaffold.

ElectrophileNucleophileBase / SolventConditionsProduct
4-Chloro-imidazo[1,2-a]quinoxaline intermediateAmino acid ester (Boc-Orn-OtBu)DIEA / DMFMW (150°C)4-Amino acid-imidazo[1,2-a]quinoxaline conjugate
2,3-DichloroquinoxalineBenzylamineTriethylamineMW (160°C)N2,N3-dibenzylquinoxaline-2,3-diamine

These examples showcase the introduction of amino groups at key positions on the quinoxaline core. nih.govudayton.edu

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Quinoxalin 1 Ylmethanamine Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

Systematic modifications of the imidazo[1,2-a]quinoxaline (B3349733) scaffold have revealed that the nature and position of various substituents are critical determinants of their biological profiles. These studies have primarily focused on substitutions on the quinoxaline (B1680401) moiety, the introduction of diverse aromatic groups, and alterations to the aminoalkyl side chain.

The substitution pattern on the fused benzene (B151609) ring of the quinoxaline system plays a significant role in modulating the biological activity of imidazo[1,2-a]quinoxalin-1-ylmethanamine derivatives. Screening of different positions on this moiety has been undertaken to understand their influence on the cytotoxic effects of these compounds. nih.govresearchgate.net

Research has shown that the quinoxaline ring is a satisfactory backbone for anticancer activity. researchgate.net The introduction of substituents at specific positions can enhance this activity. For instance, in the development of second-generation imiqualines, various positions of the quinoxaline moiety were explored to introduce novel substituents, leading to compounds with potent, low nanomolar cytotoxic activity against melanoma cell lines. nih.gov While specific SAR data for every position (6, 7, 8, and 9) is not always detailed systematically in single studies, the collective findings indicate that the electronic and steric properties of substituents on this ring can modulate interactions with biological targets. The general observation is that the core quinoxaline structure is a key pharmacophore, and its decoration with appropriate functional groups is a viable strategy for enhancing potency. sapub.org

The identity of the substituent at position 1 of the imidazo[1,2-a]quinoxaline core is a major determinant of biological activity. Aromatic and heteroaromatic groups are commonly explored at this position.

Studies have consistently highlighted the importance of a catechol (3,4-dihydroxyphenyl) or related methoxy-substituted phenyl groups at position 1 for potent anticancer activity. nih.govmdpi.com The second generation of imiqualines is characterized by the presence of a 3,4-dihydroxyphenyl moiety at this position, a feature that enhances global hydrophilicity and contributes to high cytotoxicity. nih.gov For example, the derivative EAPB02303, which contains this catechol group, is 20 times more potent than the BRAF inhibitor vemurafenib (B611658) in A375 melanoma cells. nih.gov Similarly, in the related nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline series, the presence of 3,4-dimethoxyphenyl, 3-methoxyphenyl, or catechol moieties at position 1 was found to be crucial for activity, suggesting these groups may engage in specific donor-acceptor interactions with their biological target(s). mdpi.com

In other studies focusing on EGFR inhibition, compounds featuring a benzylidene amino functionality were generally potent inhibitors. mdpi.com The introduction of heteroaryl groups such as thieno and furano was also found to be tolerable, indicating that a range of cyclic systems can be accommodated at this position. mdpi.com The general consensus is that an aryl or heteroaryl group at position 1 is a key feature for the activity of these compounds.

The side chain at position 4, typically an aminomethyl group in the parent compound, is another critical site for modification that significantly impacts activity and physicochemical properties. nih.govresearchgate.net Several studies have investigated the replacement of the methylamine (B109427) group with various alkylamino or alkyloxy groups. nih.govresearchgate.net

One key finding is the importance of a methylamino group at position 4 for potent phosphodiesterase inhibitory activity. researchgate.net In the context of anticancer activity, this position has been modified to improve properties like solubility. nih.govnih.gov For instance, conjugating different amino acids to position 4 via the amino group was explored to enhance the bioavailability of imiqualine derivatives. nih.govnih.gov

Correlation of Physicochemical Descriptors with Biological Responses

The biological activity of this compound derivatives is also strongly correlated with their physicochemical properties. Descriptors such as lipophilicity (cLogP) and water solubility are key factors that influence a compound's ability to reach its target and exert its effect. nih.govabjournals.org

In a study where amino acids were conjugated to the imiqualine scaffold at position 4, a clear relationship between structure, physicochemical properties, and cytotoxic activity was observed. nih.gov The primary goal of this modification was to increase solubility, a key factor for pharmaceutical development. nih.gov

The introduction of amino acid residues generally improved the theoretical water solubility. For example, compound 11a (glycine conjugate) and 11b (β-alanine conjugate) exhibited significantly higher calculated water solubility compared to less soluble derivatives. nih.gov However, this often came at the cost of reduced potency, as the most potent compounds like EAPB02303 tend to be more lipophilic. This highlights a classic trade-off in drug design between potency and physicochemical properties. The data suggests that an optimal balance must be achieved. For instance, while compounds with ornithine or lysine (B10760008) residues (11e, 11f, 11i) were expected to be more soluble, their calculated solubility was low, and this did not translate to improved activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies utilize various molecular descriptors—including constitutional, topological, geometrical, and physicochemical—to build models that predict the biological activity of compounds. abjournals.org These numerical representations of molecular structure are essential for understanding the structural requirements for activity and for designing new, more potent analogues. abjournals.org

CompoundModification at Position 4cLogP (Calculated)Water Solubility (mg/mL, pH 7.4, Calculated)IC50 vs. A375 Cells (nM)
EAPB02303 (Lead Compound)-NHCH3N/AN/A10
9dAmino acid conjugate3.591.91 x 10-2128
11aGlycine conjugate2.2847.18403
11bβ-Alanine conjugate2.4519.92584
11eOrnithine conjugate (α-amine)2.67< 1 x 10-2> 10000

Data sourced from Molecules 2018, 23(11), 2987. nih.gov

Comparative SAR Analysis with Related Heterocyclic Scaffolds

The imidazo[1,2-a]quinoxaline scaffold is part of a larger family of nitrogen-bridged heterocyclic systems that are of significant interest in medicinal chemistry. Comparing the SAR of imiqualines with related scaffolds such as imidazo[1,2-a]pyrazines, imidazo[1,2-a]pyridines, and triazoloquinoxalines provides valuable context and reveals conserved and divergent structural requirements for activity. researchgate.netmdpi.comnih.gov

Imidazo[1,2-a]pyrazines: This scaffold is considered a "minimal structure" analogue of the imidazo[1,2-a]quinoxalines. nih.gov The replacement of the quinoxaline's benzene ring with a single nitrogen atom in the pyrazine (B50134) ring significantly alters the molecule's properties. Despite this change, imidazo[1,2-a]pyrazine (B1224502) derivatives have also been developed as potent anticancer agents. nih.gov For instance, compound 15 in the imidazo[1,2-a]quinoxaline series, 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile, exhibited potent activity as a phosphodiesterase inhibitor, similar to its structural analogue SCA 40 from the imidazo[1,2-a]pyrazine series. nih.gov This suggests that for certain targets, the core imidazo[1,2-a] fused system is the primary pharmacophore, and the nature of the second ring (quinoxaline vs. pyrazine) can be modified to fine-tune properties. nih.gov

Imidazo[1,2-a]pyridines: This is another closely related and extensively studied scaffold. nih.govresearchgate.net Like the imiqualines, their biological activity is highly dependent on the substitution pattern. For example, in a series of imidazo[1,2-a]pyridines developed as ligands for beta-amyloid plaques, a 2-(4'-dimethylaminophenyl)-6-iodo substitution pattern was found to confer high binding affinity. nih.gov This highlights a common theme: an aryl or substituted aryl group at position 2 (analogous to position 1 in imiqualines) is often crucial for potent activity. The pyridine (B92270) ring, being less electron-rich than a benzene ring, can alter the electronic properties and potential for hydrogen bonding of the entire scaffold compared to the quinoxaline system. nih.gov

Triazoloquinoxalines: This scaffold involves the replacement of the imidazole (B134444) ring of the imiqualines with a triazole ring, introducing an additional nitrogen atom. mdpi.com This change can modulate the molecule's hydrophilic/hydrophobic balance and aromatic stacking interactions. mdpi.com SAR studies on nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines developed for melanoma have shown remarkable parallels with the imidazo[1,2-a]quinoxalines. mdpi.com Specifically, the importance of a catechol or methoxy-substituted phenyl group at position 1 and a methylamine at position 4 was conserved between the two series. Compound 17a from the triazoloquinoxaline series, which mirrors the key features of the most active imiqualines, showed a potent EC50 of 365 nM. mdpi.com This indicates that the quinoxaline portion and its key substituents play a dominant role in the interaction with the biological target, which can tolerate the change from an imidazole to a triazole ring. researchgate.netnih.gov

ScaffoldKey SAR ObservationsExample ApplicationReference
Imidazo[1,2-a]quinoxaline- Catechol/methoxy-phenyl at C1 is critical.
  • Small aminoalkyl group at C4 is important for activity.
  • Anticancer (Melanoma) nih.gov, mdpi.com
    Imidazo[1,2-a]pyrazine- Considered a "minimal structure" analogue.
  • Core scaffold retains activity for certain targets (e.g., PDE inhibition).
  • PDE Inhibition, Anticancer nih.gov, nih.gov
    Imidazo[1,2-a]pyridine (B132010)- Substituted aryl group at C2 is often key for potency.
  • Substitution on the pyridine ring modulates activity and properties.
  • Amyloid Plaque Imaging, Antimycobacterial nih.gov, nih.gov
    nih.govnih.govnih.govTriazolo[4,3-a]quinoxaline- SAR closely parallels imidazo[1,2-a]quinoxalines.
  • Importance of C1 aryl and C4 amino groups is conserved.
  • Anticancer (Melanoma) mdpi.com

    Molecular Mechanisms of Action and Target Engagement of Imidazo 1,2 a Quinoxalin 1 Ylmethanamine Analogues

    Elucidation of Molecular Targets

    Derivatives of the imidazo[1,2-a]quinoxaline (B3349733) core have been shown to interact with a variety of biological targets, including kinases, structural cellular proteins, enzymes involved in signaling pathways, and neuroreceptors. This multi-target profile underscores the therapeutic potential of this heterocyclic system.

    A significant area of investigation for imidazo[1,2-a]quinoxaline derivatives has been their activity as kinase inhibitors, which are crucial regulators of cellular processes.

    Epidermal Growth Factor Receptor (EGFR): A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR have been designed and synthesized. nih.govekb.eg Several of these compounds demonstrated potent inhibitory activity against wild-type EGFR (EGFRWT), with IC₅₀ values comparable to the established EGFR inhibitor, Erlotinib. nih.gov For instance, compounds 6b , 7h , 7j , 9a , and 9c were identified as potent EGFRWT inhibitors. nih.gov Notably, compound 6b also showed significant inhibitory potential against the gefitinib-resistant H1975 cancer cell line, which harbors the EGFRL858R/T790M double mutation. nih.gov Molecular docking studies suggest these compounds occupy the ATP-binding pocket of the EGFR kinase domain, similar to erlotinib. nih.gov

    CompoundEGFRWT IC₅₀ (nM)
    6b 211.22
    7j 193.18
    9a 223.32
    9c 221.53
    Erlotinib (Control) 221.03

    IκB Kinase (IKK): The IκB kinase (IKK) complex is a key regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer. nih.gov Newly synthesized tricyclic imidazoquinoxaline derivatives have been evaluated as IKK inhibitors. nih.gov Specifically, certain compounds were found to exhibit potent and selective inhibitory activity against IKK2 (also known as IKKβ). nih.gov Docking studies have helped to identify the specific amino acid residues in the IKK2 binding site that likely interact with these inhibitors, providing a rationale for their potency and selectivity. nih.gov

    Lymphocyte-specific Protein Tyrosine Kinase (LCK): The imidazo[1,2-a]quinoxaline scaffold has also been reported to possess inhibitory activity against Lymphocyte-specific Protein Tyrosine Kinase (LCK), another important target in immunology and oncology. nih.gov

    Certain first-generation imidazo[1,2-a]quinoxaline derivatives, known as "imiqualines," have been identified as potent anti-proliferative agents that function by disrupting the microtubule network. researchgate.net Compounds such as EAPB0203 and EAPB0503 inhibit tubulin polymerization, a mechanism shared with other anticancer agents like colchicine (B1669291). researchgate.net These compounds were shown to bind to the colchicine binding site on β-tubulin. researchgate.net This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2 and M phases and ultimately induces apoptotic cell death. researchgate.net In contrast, subsequent research has led to the development of newer imidazo[1,2-a]quinoxaline analogues that exhibit potent anticancer activity through mechanisms that are independent of tubulin polymerization inhibition, highlighting the chemical tractability of the scaffold to produce compounds with distinct modes of action. nih.gov

    Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of these enzymes.

    PDE4: A number of imidazo[1,2-a]quinoxalines have been synthesized and found to be potent inhibitors of the PDE4 isoenzyme. nih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP levels. For example, 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile was noted for its potent activity. nih.gov

    PDE10A: While direct inhibition of PDE10A by imidazo[1,2-a]quinoxalin-1-ylmethanamine analogues is not extensively documented, related heterocyclic scaffolds such as imidazo[1,5-a]quinoxalines have been investigated as highly potent PDE10A inhibitors. This suggests that the broader imidazo-quinoxaline chemical space is suitable for targeting various phosphodiesterase enzymes.

    Analogues based on the imidazoquinoxaline and related scaffolds have shown activity at key neuroreceptors in the central nervous system.

    GABA-A Receptors: Specific imidazoquinoxaline analogues have been identified as ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor, a major inhibitory neuroreceptor in the brain. nih.govnih.gov The compounds PNU-100076 and PNU-100079 were found to bind to this site. nih.gov Interestingly, these compounds also interact with a second, low-affinity site on the GABA-A receptor, which modulates their allosteric activity. nih.govnih.gov Depending on the substitution pattern, this secondary interaction can produce either a negative or a positive allosteric response. nih.gov Additionally, the related imidazo[1,5-a]quinoxaline (B8520501) scaffold has been used to develop high-affinity ligands for the GABA-A/benzodiazepine receptor complex. acs.orgdntb.gov.ua

    AMPA Receptors: While direct modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by imidazo[1,2-a]quinoxalines is not well-established, the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold has yielded selective negative allosteric modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit. nih.gov This demonstrates that this class of heterocyclic compounds can be engineered to selectively modulate the activity of specific subtypes of glutamate (B1630785) receptors. nih.gov

    While not a primary target for the imidazo[1,2-a]quinoxaline scaffold in human cells, a closely related chemical class, the imidazo[1,2-a]pyridines (IPs), has been identified as potent anti-tubercular agents that target a key component of the bacterial electron transport chain. plos.orgnih.gov These compounds specifically inhibit the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (bc1 complex) in Mycobacterium tuberculosis. plos.orgnih.gov This finding, derived from whole genome sequencing of resistant mutants, confirms that related imidazo-fused heterocyclic systems can be potent inhibitors of electron transport chain components. plos.orgresearchgate.net

    Cellular and Biochemical Pathways Affected by this compound Derivatives

    The engagement of the molecular targets described above triggers a cascade of effects on various cellular and biochemical pathways.

    Kinase-Mediated Signaling: Inhibition of EGFR by imidazo[1,2-a]quinoxaline derivatives disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway. This leads to reduced cancer growth. Furthermore, inhibition of IKK directly impacts the NF-κB signaling pathway, which is critical for regulating cellular responses to inflammation and stress, and is often dysregulated in cancer. nih.gov

    Cell Cycle Progression and Apoptosis: Analogues that act as microtubule-disrupting agents cause a halt in the cell cycle at the G2/M transition phase. researchgate.net This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

    cAMP-Mediated Pathways: By inhibiting PDE4, imidazo[1,2-a]quinoxaline derivatives increase intracellular levels of cAMP. This elevation in cAMP can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes. This mechanism has also been shown to activate the p38 MAPK pathway and inhibit the PI3K pathway.

    Neuronal Signaling: Through the modulation of GABA-A and AMPA receptors, imidazo[1,2-a]quinoxaline-related compounds can alter synaptic transmission. nih.govnih.gov Modulation of GABA-A receptors enhances inhibitory neurotransmission, a mechanism underlying anxiolytic and anticonvulsant effects. acs.org Conversely, negative modulation of AMPA receptors can reduce excitatory neurotransmission. nih.gov

    Cell Cycle Progression Modulation

    The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. Certain quinoxaline-based derivatives have been shown to directly interfere with the progression of cancer cells through this cycle. In studies involving prostate cancer (PC-3) cells, specific quinoxaline (B1680401) compounds were found to arrest the cell cycle in the S phase. mdpi.com This phase is crucial for DNA replication, and halting the cycle here prevents cancer cells from duplicating their genetic material, thereby inhibiting proliferation. mdpi.com

    Further research into a broader class of imidazo[1,2-a]pyridine (B132010) analogues has identified the inhibition of the Akt/mTOR pathway as a key mechanism. unito.it This signaling cascade is vital for cell survival and growth. By disrupting this pathway, these compounds can effectively induce cell cycle arrest in melanoma and cervical cancer cells, preventing their continued division. unito.it One study on non-small cell lung cancer (A549) cells also reported that an imidazo[1,2-a]quinoxaline-based inhibitor of the epidermal growth factor receptor (EGFR) induced cell cycle arrest. mdpi.com

    Apoptotic Pathways Induction

    Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer therapies aim to reactivate this process in tumor cells. Analogues of Imidazo[1,2-a]quinoxaline have demonstrated a potent ability to induce apoptosis through various signaling pathways.

    One key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies on quinoxaline derivatives in PC-3 cells revealed that treatment led to the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Simultaneously, there was a significant upregulation of pro-apoptotic proteins, including p53, caspase-3, and caspase-8. mdpi.com Caspases are a family of protease enzymes that execute the process of apoptosis, and their activation is a critical step in this pathway. Another imidazo[1,2-a]quinoxaline derivative, known as RA-22, was found to induce apoptosis through a mitochondrial-independent pathway and reduce the expression of anti-apoptotic proteins. mdpi.com

    The table below summarizes the observed effects of certain quinoxaline derivatives on key apoptotic proteins in PC-3 cells.

    ProteinFunctionObserved Effect
    Bcl-2 Anti-apoptoticDownregulated
    p53 Pro-apoptotic (Tumor Suppressor)Upregulated
    Caspase-3 Pro-apoptotic (Executioner)Upregulated
    Caspase-8 Pro-apoptotic (Initiator)Upregulated

    This data is based on findings from studies on specific quinoxaline-based derivatives in prostate cancer cell lines. mdpi.com

    Redox Modulation and Mitochondrial Membrane Potential Perturbation

    The cellular redox environment and mitochondrial health are intrinsically linked to cell survival and death. Imidazo[1,2-a]quinoxaline analogues have been shown to influence these delicate balances. Certain derivatives have the ability to alter the levels of intracellular reactive oxygen species (ROS) within cancer cells. mdpi.com An imbalance in ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. mdpi.com

    Furthermore, the effects of these compounds extend to mitochondrial function. The primary site for light absorption in photobiomodulation, a process that can influence cellular redox state, is cytochrome c oxidase within the mitochondria. nih.gov It is hypothesized that altering the electron transport chain can lead to an increase in the mitochondrial membrane potential. nih.gov Research on specific imidazo[1,2-a]quinoxaline-based EGFR inhibitors has confirmed their ability to perturb the mitochondrial membrane potential in A549 lung cancer cells, linking them directly to the disruption of mitochondrial function. mdpi.com

    Inflammasome Modulation

    While direct modulation of the inflammasome complex by Imidazo[1,2-a]quinoxaline analogues is not yet extensively documented, this class of compounds has demonstrated significant potential as anti-inflammatory agents by targeting key inflammatory cytokines. Research has shown that imidazo[1,2-a]quinoxalines can impair the production and action of Tumor Necrosis Factor-alpha (TNF-α).

    TNF-α is a crucial cytokine in the inflammatory response. The study found that these compounds could dose-dependently prevent TNF-α-triggered cell death. Moreover, in γδ T cells, the compounds were observed to impair the T-cell receptor-triggered production of TNF-α. This ability to counteract the synthesis and activity of a major inflammatory mediator suggests a mechanism for inflammation modulation, defining these drugs as potential anti-inflammatory agents. The mechanism appears to be distinct from phosphodiesterase 4 (PDE4) inhibition and may involve targeting the p38 MAPK and PI3K signaling pathways.

    Computational Approaches to Mechanism Elucidation

    To visualize and predict how these compounds interact with their biological targets, researchers employ sophisticated computational techniques. These in silico methods provide crucial insights that guide the design and optimization of new derivatives.

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been widely used to understand the interactions of Imidazo[1,2-a]quinoxaline analogues with various protein targets.

    Docking studies have successfully elucidated the binding modes of these compounds with several key enzymes and receptors implicated in cancer. For instance, simulations have shown that quinoxaline derivatives can achieve a good binding affinity within the active site of topoisomerase II, an enzyme critical for managing DNA topology during replication. mdpi.com Other studies have docked novel imidazo[1,2-a]quinoxaline derivatives against the protein kinase EGFR, with results indicating that the core structure aligns with the gatekeeper residue Met790 in mutant forms of the receptor. mdpi.com Similarly, docking simulations of related imidazo[1,2-a]pyridine hybrids with human LTA4H (leukotriene A4 hydrolase) revealed strong binding affinities, with some compounds showing stronger interactions than the original ligand.

    The table below presents a summary of molecular docking findings for this class of compounds against various biological targets.

    Compound ClassTarget ProteinPDB IDDocking Software/PlatformKey Finding
    Imidazo[1,2-a] quinoxaline derivativeTopoisomerase IINot SpecifiedNot SpecifiedGood binding affinity consistent with apoptotic mechanism. mdpi.com
    Imidazo[1,2-a] quinoxaline derivativeEGFR (mutant)5C8KGlide (Schrödinger)Core aligns with gatekeeper residue Met790. mdpi.com
    Imidazo[1,2-a]pyridine hybridHuman LTA4H3U9WNot SpecifiedStronger binding affinity than the original ligand.
    2-piperazinyl quinoxaline hybridc-Kit tyrosine kinase1T46LeProCompounds can be wrapped in the catalytic cavity.

    Molecular Dynamics Simulations

    Building upon the static snapshots provided by molecular docking, molecular dynamics (MD) simulations offer a view of the dynamic evolution of the ligand-target complex over time. These simulations provide deeper insights into the stability of the binding and the conformational changes that may occur upon ligand interaction.

    For novel 2-piperazinyl quinoxaline derivatives, MD simulations have been employed to probe the mechanisms behind their anti-proliferative activities. These studies suggest that the hybrid compounds can stably occupy the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. By simulating the movements and interactions of every atom in the system over a period of time, MD simulations can confirm the stability of the interactions predicted by docking and help refine the understanding of the compound's mechanism of action at an atomic level.

    Quantum Chemical Calculations (e.g., DFT)

    Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful computational tool to investigate the electronic structure and reactivity of molecules, providing profound insights into their behavior at a molecular level. nih.gov For analogues of the Imidazo[1,2-a]quinoxaline scaffold, DFT methods are employed to predict molecular geometry, spectroscopic signatures, and various electronic properties that are crucial for understanding their mechanism of action. nih.govresearchgate.net

    Studies on related heterocyclic systems, such as imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridinyl-chalcone, demonstrate the utility of DFT in this context. nih.govscirp.org A common approach involves using a basis set like B3LYP/6-311++G(d,p) to optimize the molecular geometry and compute key parameters. nih.gov These calculations provide valuable information on the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability. nih.gov

    The energy difference between the HOMO and LUMO, known as the energy gap (ΔEgap), is a critical descriptor of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. From these orbital energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. scirp.org These descriptors help in predicting how the molecule will interact with biological targets. nih.govscirp.org

    Key quantum chemical parameters derived from DFT calculations for related structures are summarized below. These parameters offer a theoretical framework for understanding the reactivity and stability of the imidazo[1,2-a]quinoxaline core structure.

    Quantum Chemical ParameterSymbolSignificance
    Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability
    Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability
    Energy GapΔEgap = ELUMO - EHOMORelates to chemical reactivity and stability
    Chemical HardnessηMeasures resistance to change in electron distribution
    Chemical SoftnessσReciprocal of hardness, indicates reactivity
    ElectronegativityχMeasures the power to attract electrons
    Global Electrophilicity IndexωDescribes the electrophilic nature of a molecule

    The insights gained from DFT studies, such as the identification of potential nucleophilic and electrophilic centers, are invaluable for designing new analogues with enhanced biological activity and for elucidating their binding mechanisms at the molecular level. scirp.org

    Pharmacophore Modeling and Ligand-Based Drug Design

    Pharmacophore modeling is a cornerstone of ligand-based drug design, a computational strategy used when the three-dimensional structure of the biological target is unknown. nih.govmdpi.com This approach focuses on identifying the essential structural and chemical features of a set of active molecules (ligands) that are responsible for their biological activity. nih.gov For the Imidazo[1,2-a]quinoxaline class of compounds, pharmacophore models have been instrumental in designing novel derivatives and understanding their structure-activity relationships (SAR). abjournals.orgresearchgate.net

    The process involves aligning a set of known active ligands and abstracting their common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov The spatial arrangement of these features constitutes a pharmacophore hypothesis, which represents the key interaction points between the ligand and its receptor. nih.govresearchgate.net

    In the context of imidazo[1,2-a]quinoxaline derivatives investigated as anticancer agents, pharmacophore models have been developed by considering the features of known tubulin inhibitors. researchgate.net One such study identified a pharmacophore model for colchicine-binding site inhibitors that included a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring. researchgate.net This model serves as a 3D query to screen large chemical databases for new molecules that fit the hypothesis, potentially possessing similar biological activity. nih.govnih.gov

    Quantitative Structure-Activity Relationship (QSAR) modeling is another ligand-based technique often used in conjunction with pharmacophore studies. abjournals.org QSAR models establish a mathematical relationship between the chemical structure of compounds and their biological activity, enabling the prediction of potency for newly designed molecules. abjournals.org

    The key features typically identified in pharmacophore models for imidazo[1,2-a]quinoxaline analogues are outlined in the table below.

    Pharmacophoric FeatureAbbreviationDescriptionRole in Target Binding
    Hydrogen Bond AcceptorHBAAn atom or group that can accept a hydrogen bond (e.g., N, O)Forms directional interactions with the target protein
    Hydrogen Bond DonorHBDAn atom or group that can donate a hydrogen bond (e.g., N-H, O-H)Forms directional interactions with the target protein
    Hydrophobic GroupHA nonpolar group (e.g., alkyl, aryl)Engages in van der Waals and hydrophobic interactions
    Aromatic RingARA planar, cyclic, conjugated ring systemParticipates in π-π stacking and hydrophobic interactions
    Positively Ionizable GroupPIA group that can carry a positive charge (e.g., amine)Forms electrostatic or ionic interactions

    By leveraging these computational tools, researchers can rationally design and prioritize new this compound analogues for synthesis and biological evaluation, accelerating the discovery of novel therapeutic agents. nih.govabjournals.org

    Preclinical Biological Evaluation of Imidazo 1,2 a Quinoxalin 1 Ylmethanamine in Disease Models

    In Vitro Anti-proliferative and Cytotoxic Assessments in Cancer Cell Lines

    The in vitro activity of Imidazo[1,2-a]quinoxaline (B3349733) derivatives has been assessed across a diverse panel of human cancer cell lines. These studies are crucial for determining the potency and selectivity of these compounds against different cancer types.

    Derivatives of Imidazo[1,2-a]quinoxaline, referred to as "imiqualines," have demonstrated significant cytotoxic activities against melanoma cell lines. nih.gov First-generation compounds, such as EAPB0203 and EAPB0503, showed remarkable in vitro activity on the A375 melanoma cell line, with IC50 values of 1570 nM and 200 nM, respectively. nih.govresearchgate.net EAPB0203, in particular, was found to be 110 times more potent than the standard chemotherapy agent fotemustine (B1673584) and 45 times more active than imiquimod (B1671794) in the A375 cell line. researchgate.netnih.gov This compound also exhibited potent cytotoxicity against M4Be and RPMI-7591 melanoma cell lines. nih.gov

    Second-generation derivatives, EAPB02302 and EAPB02303, displayed even greater potency against A375 cells, with IC50 values of 60 nM and 10 nM, respectively. researchgate.net Notably, EAPB02303 is approximately 20 times more potent than vemurafenib (B611658), a reference clinical therapy for BRAF mutant melanoma. researchgate.netnih.gov A range of other synthesized derivatives also exhibited high activities against A375 cells compared to reference compounds. researchgate.net For instance, newly synthesized compounds 9d, 11a, and 11b showed potent cytotoxic activities with IC50 values of 128 nM, 403 nM, and 584 nM, respectively. nih.gov

    Table 1: Anti-proliferative Activity of Imidazo[1,2-a]quinoxaline Derivatives in Melanoma Cell Lines

    Compound Cell Line IC50 (nM) Reference
    EAPB0203 A375 1570 nih.govresearchgate.net
    EAPB0503 A375 200 nih.govresearchgate.net
    EAPB02302 A375 60 researchgate.net
    EAPB02303 A375 10 researchgate.netnih.gov
    9d A375 128 nih.gov
    11a A375 403 nih.gov
    11b A375 584 nih.gov

    The anti-proliferative effects of Imidazo[1,2-a]quinoxaline derivatives have also been evaluated in lung cancer models. A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of the epidermal growth factor receptor (EGFR) were designed and synthesized. researchgate.net One of the most promising compounds from this series, compound 6b, emerged as a potent EGFR inhibitor with an IC50 value of 211.22 nM. mdpi.com This compound also showed promising inhibitory activity against the gefitinib-resistant H1975 lung cancer cell line. mdpi.comnih.gov In studies involving the A549 non-small cell lung cancer cell line, various imidazo[1,2-a]quinoxaline derivatives exhibited excellent anti-proliferative activity. researchgate.net Another related compound, HB9, from a series of novel imidazo[1,2-a]pyridine (B132010) hybrids, showed a low IC50 value of 50.56 μM against A549 cells. chemmethod.com

    The cytotoxic potential of these compounds has been extended to colon cancer cell lines. In vitro cytotoxicity studies demonstrated that the derivative EAPB0203 has notable activity against the LS174T colon cancer cell line. nih.gov Furthermore, research into imidazo[1,2-a]quinoxaline-2-carbonitrile derivatives, such as RA-22, has shown cytotoxic effects on the HCT-116 colorectal cancer cell line. researchgate.net Other derivatives have also been assessed for their anti-proliferative activity against colorectal cancer cell lines like HT-29. researchgate.net

    Imidazo[1,2-a]quinoxaline derivatives have been investigated for their efficacy against breast cancer. The compound EAPB0203 showed interesting cytotoxic activity in the MCF7 breast cancer cell line. nih.gov Other research has focused on the MDA-MB-231 triple-negative breast cancer cell line, where certain derivatives have shown significant activity. researchgate.net For instance, the imidazo[1,2-a]quinoxaline-2-carbonitrile derivative RA-22 demonstrated a cytotoxic response towards MDA-MB-231 cells. researchgate.net Related heterocyclic compounds have also been evaluated, with some showing promising anti-cancer activity for the MCF-7 breast cancer cell line. researchgate.net

    The preclinical evaluation of Imidazo[1,2-a]quinoxaline derivatives includes lymphoma cell lines. The compound EAPB0203 was tested against the Raji human lymphoma cell line and showed interesting cytotoxic activity. nih.gov In other studies focusing on T-cell acute lymphoblastic leukemia (T-ALL), low-molecular-weight compounds have been identified that inhibit the proliferation of the T-ALL cell line CCRF-CEM, but not the B lymphoma cell line Raji, in a low concentration range. nih.gov This suggests a degree of selectivity in the cytotoxic action of these related compounds.

    In Vivo Efficacy Studies in Xenograft Models

    To validate the in vitro findings, the anti-tumor activity of lead Imidazo[1,2-a]quinoxaline derivatives has been assessed in vivo using xenograft mouse models. These studies provide critical information on the real-world therapeutic potential of these compounds.

    In melanoma models, EAPB0203 was tested in M4Be xenografted athymic mice and was found to cause a significant decrease in tumor growth compared to both vehicle control and fotemustine treatments. researchgate.netnih.gov The second-generation compound, EAPB02303, also demonstrated in vivo efficacy, reducing the tumor size and weight of A375 human melanoma xenografts in a dose-dependent manner. researchgate.netnih.gov The potent cytotoxic activity of another first-generation compound, EAPB0503, was also observed in a mouse model of xenograft melanoma. researchgate.net

    The in vivo potential has also been explored in lung cancer models. The non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, was evaluated in an A549-induced xenograft model in nude mice. mdpi.comnih.gov The administration of compound 6b significantly abolished tumor growth and improved the survival profile of the mice. mdpi.comnih.gov Histological examination confirmed the cytotoxic effect of the compound on cancer cells within the tumor tissues. mdpi.comnih.gov

    Table 2: Summary of In Vivo Efficacy in Xenograft Models

    Compound Xenograft Model Cancer Type Key Findings Reference
    EAPB0203 M4Be Melanoma Significant decrease in tumor growth. researchgate.netnih.gov
    EAPB02303 A375 Melanoma Dose-dependent reduction in tumor size and weight. researchgate.netnih.gov
    EAPB0503 Melanoma Xenograft Melanoma Potent cytotoxic activity observed. researchgate.net
    6b A549 Lung Cancer Significantly abolished tumor growth and improved survival. mdpi.comnih.gov

    Human Melanoma Xenograft Models

    Derivatives of imidazo[1,2-a]quinoxaline, often referred to as imiqualines, have demonstrated significant antitumor activity in preclinical human melanoma xenograft models. These studies are crucial in establishing the in vivo efficacy of these compounds.

    First-generation compounds, such as EAPB0203 and EAPB0503, showed notable cytotoxic activities at submicromolar concentrations in various cancer cell lines, which were superior to reference therapies like fotemustine in melanoma cell lines. researchgate.net In vivo studies using M4Be human melanoma cells xenografted into athymic mice revealed that treatment with EAPB0203 led to a significant decrease in tumor growth compared to both vehicle control and fotemustine treatments. nih.govresearchgate.net

    A second-generation derivative, EAPB02303, which features a 1-(3,4-dihydroxyphenyl) moiety, has shown even greater potency. mdpi.comnih.gov In vivo studies using A375 human melanoma xenografts, EAPB02303 treatment effectively reduced both the tumor size and weight in a dose-dependent manner. nih.govnih.gov This reduction in tumor volume was correlated with a low mitotic index within the tumor tissue, indicating an anti-proliferative effect. nih.govnih.gov Unlike the first-generation compounds which were found to inhibit tubulin polymerization, EAPB02303 operates through a distinct and original mechanism of action. nih.govnih.govpolito.it

    CompoundMelanoma ModelKey Findings
    EAPB0203 M4Be xenograftSignificant decrease in tumor size compared to vehicle control and fotemustine. nih.govresearchgate.net
    EAPB0503 Melanoma xenograftPotent in vivo cytotoxic activity observed. researchgate.net
    EAPB02303 A375 xenograftDose-dependent reduction in tumor size and weight. nih.govnih.gov Correlated with a low mitotic index. nih.gov

    Other Cancer Xenograft Models

    The preclinical evaluation of imidazo[1,2-a]quinoxaline derivatives extends beyond melanoma to other malignancies, including hematological cancers and solid tumors.

    Acute Myeloid Leukemia (AML): The compound EAPB0503 has been identified as a promising agent for targeting Acute Myeloid Leukemia with mutations in Nucleophosmin 1 (NPM1c AML). nih.gov In NPM1c AML xenograft mouse models using OCI-AML3 cells, EAPB0503 selectively reduced the leukemia burden. nih.govnih.gov Further studies confirmed that administration of EAPB0503 prolonged the survival of mice engrafted with NPM1c-expressing cells, with some surviving up to 100 days, compared to control groups that succumbed by day 40. aub.edu.lbmdpi.com This therapeutic effect is linked to the compound's ability to induce the selective, proteasome-mediated degradation of the mutated NPM1c oncoprotein. nih.govresearchgate.net

    Lung Cancer: A non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, designated as compound 6b, has been evaluated in a non-small cell lung cancer (NSCLC) model. mdpi.com In an A549 cell-induced xenograft model in nude mice, administration of compound 6b significantly suppressed tumor growth and volume. mdpi.com The in vivo findings corroborated in vitro results, suggesting the compound's potential against EGFR-dependent lung cancer by inhibiting the EGFR pathway. mdpi.com

    While potent in vitro cytotoxicity has been observed against other cancer cell lines such as colon (LS174T), breast (MCF7), and lymphoma (Raji), detailed in vivo xenograft data for these specific cancer types are less extensively documented in the available literature. nih.govresearchgate.net

    CompoundCancer ModelKey Findings
    EAPB0503 Acute Myeloid Leukemia (OCI-AML3 xenograft)Selectively reduced leukemia burden. nih.govnih.gov Significantly prolonged survival in the NPM1c AML model. aub.edu.lbmdpi.com
    Compound 6b Lung Cancer (A549 xenograft)Significantly abolished tumor growth and reduced tumor volume. mdpi.com

    Evaluation in Other Pathological Contexts

    Anti-inflammatory Potential

    Certain imidazo[1,2-a]quinoxaline derivatives have been investigated for their potential as anti-inflammatory agents. Research has shown that these compounds can impair the production and action of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes. One study found that these derivatives could dose-dependently protect L929 cells from TNF-α-induced death. Furthermore, the compounds were observed to hinder TNF-α production triggered in γδ T cells. The mechanism for these effects appears to be distinct from phosphodiesterase 4 (PDE4) inhibition and involves the differential modulation of other key signaling pathways; the compounds were found to activate the p38 MAPK pathway while simultaneously inhibiting the PI3K pathway. This dual action on cell signaling pathways could account for their effects on both the action and production of TNF-α, defining them as potential anti-inflammatory drugs.

    Potential in Neurological Disorders

    The therapeutic potential of the specific imidazo[1,2-a]quinoxaline scaffold in neurological disorders is not yet extensively established in preclinical in vivo models. However, related heterocyclic compounds have shown promise in this area. For instance, the broader class of imidazolines has been demonstrated to exert neuroprotective effects against excitotoxicity and hypoxia in neuronal cultures. nih.gov These effects are believed to result from the blockade of NMDA receptor channels. nih.gov Additionally, quinoxaline (B1680401) derivatives linked with other moieties, such as sulfonamides, have been noted for their general neuropharmacological activity. mdpi.com While these findings suggest that nitrogen-containing heterocyclic systems can modulate neurological pathways, direct preclinical evaluation of Imidazo[1,2-a]quinoxalin-1-ylmethanamine derivatives in specific models of neurological disorders like Alzheimer's or Parkinson's disease remains a subject for future investigation.

    Antimicrobial Activity (e.g., antitubercular for related compounds)

    The antimicrobial properties of the broader quinoxaline class are well-documented, with various derivatives showing antibacterial, antifungal, and antitubercular activities. mdpi.comresearchgate.net However, specific data on the Imidazo[1,2-a]quinoxaline core is less common.

    More relevantly, research into structurally related fused 5,6 bicyclic heterocycles has yielded significant findings, particularly for antitubercular applications. The closely related imidazo[1,2-a]pyridine scaffold has been recognized as a promising framework for developing agents against Mycobacterium tuberculosis. rsc.org Several examples of imidazo[1,2-a]pyridine analogues have demonstrated significant activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of tuberculosis. rsc.orgscilit.com These findings suggest that the fused imidazo-heterocyclic system is a viable pharmacophore for antimicrobial drug discovery, warranting investigation into the specific antitubercular potential of imidazo[1,2-a]quinoxaline derivatives.

    Advanced Analytical and Spectroscopic Techniques in Imidazo 1,2 a Quinoxalin 1 Ylmethanamine Research

    LC/ESI-MS for Quantification in Biological Matrices

    Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC/ESI-MS) is a cornerstone technique for the sensitive and specific quantification of imidazo[1,2-a]quinoxaline (B3349733) derivatives in complex biological matrices such as human and rat plasma. This method is crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug.

    A validated LC/ESI-MS method has been successfully developed to simultaneously measure the plasma concentrations of the imidazo[1,2-a]quinoxaline derivative EAPB0503 and its metabolite, EAPB0603. nih.gov The chromatographic separation was achieved using a C8 Zorbax eclipse XDB column with a gradient elution mobile phase composed of acetonitrile (B52724) and formate (B1220265) buffer. nih.gov The mass spectrometer operated in Selected Ion Monitoring (SIM) mode, targeting specific mass-to-charge ratios (m/z) for each compound to ensure high selectivity. nih.gov

    The developed method demonstrated high precision (≤ 14%) and accuracy (recovery of 92-113%), with a lower limit of quantification (LOQ) of 5 µg/L. nih.gov This level of sensitivity and reliability is essential for accurately tracking the compound's concentration in preclinical and clinical trials. nih.gov

    Table 1: LC/ESI-MS Method Parameters for Quantification of Imidazo[1,2-a]quinoxaline Derivatives

    Parameter Details Source
    Technique Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (LC/ESI-MS) nih.gov
    Analytes EAPB0503 and its metabolite EAPB0603 nih.gov
    Matrix Human and Rat Plasma nih.gov
    Chromatography Column C8 Zorbax eclipse XDB nih.gov
    Detection Mode Selected Ion Monitoring (SIM) nih.gov
    m/z Monitored EAPB0503: 305; EAPB0603: 291; Internal Standard: 303 nih.gov
    Precision ≤ 14% nih.gov
    Accuracy 92-113% nih.gov

    | Lower Limit of Quantification (LOQ) | 5 µg/L | nih.gov |

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the imidazo[1,2-a]quinoxaline scaffold. Techniques such as 1H (proton) and 13C (carbon-13) NMR provide detailed information about the molecular framework, confirming the identity and purity of synthesized compounds.

    For imidazo[1,2-a]quinoxaline derivatives, 1H NMR spectra reveal the chemical environment of each proton, including its connectivity to neighboring atoms, through chemical shifts (δ, measured in ppm) and spin-spin coupling patterns. mdpi.comnih.gov For instance, characteristic signals in the aromatic region can confirm the presence of the quinoxaline (B1680401) ring system, while other signals can be assigned to protons on the imidazole (B134444) ring and any substituents. mdpi.comtci-thaijo.org

    Similarly, 13C NMR spectroscopy identifies all unique carbon atoms in the molecule. tci-thaijo.org More advanced, two-dimensional (2D) NMR techniques are often employed to piece together the complete molecular structure. These methods provide unambiguous confirmation of the compound's constitution.

    Table 2: NMR Techniques for Structural Elucidation

    NMR Technique Purpose in Structural Analysis
    1H NMR Identifies the number and type of hydrogen atoms (protons) and their connectivity.
    13C NMR Identifies the number and type of carbon atoms in the molecular skeleton.
    COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, helping to map out proton networks.
    HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different parts of the molecule.
    HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to the carbons they are attached to.

    | NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space, providing insights into the 3D structure and stereochemistry. |

    Mass Spectrometry (MS) for Characterization and Metabolite Identification

    Mass spectrometry is a powerful analytical technique used for both the initial characterization of the parent drug and the identification of its metabolites. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which allows for the determination of its elemental composition. mdpi.comnih.gov

    When studying the metabolism of imidazo[1,2-a]quinoxaline derivatives, MS is used to detect and identify new chemical entities formed in the body. For example, the metabolite EAPB0603 was identified by its distinct mass-to-charge ratio (m/z 291) compared to the parent compound EAPB0503 (m/z 305). nih.gov This mass shift indicates a specific metabolic transformation.

    Tandem Mass Spectrometry (MS/MS) is particularly vital for metabolite identification. nih.gov In this technique, a specific ion (the "parent" or "precursor" ion) is selected and then fragmented. The resulting fragment ions create a "fingerprint" that provides structural clues. nih.govbiorxiv.org By analyzing these fragmentation patterns, researchers can deduce the site of metabolic modification, such as hydroxylation, demethylation, or conjugation with other molecules. This process is essential for understanding the complete metabolic fate of a drug candidate. nih.gov

    Table 3: Mass Spectrometry Data for an Imidazo[1,2-a]quinoxaline Derivative and its Metabolite

    Compound Technique Observed m/z Interpretation Source
    EAPB0503 (Parent Drug) LC/ESI-MS 305 [M+H]⁺ ion of the parent compound nih.gov
    EAPB0603 (Metabolite) LC/ESI-MS 291 [M+H]⁺ ion of the metabolite nih.gov

    | Compound 6c | HRMS (TOF-ESI) | 494.1822 | [M+H]⁺ ion, confirms elemental formula C₂₈H₂₃N₅O₄ | mdpi.com |

    Table of Compounds Mentioned

    Compound Name/Identifier
    Imidazo[1,2-a]quinoxalin-1-ylmethanamine
    EAPB0203
    EAPB0503
    EAPB0603
    EAPB02302
    EAPB02303
    Erlotinib
    Gefitinib
    Rolipram
    Cilostamide

    Future Perspectives and Translational Research Opportunities for Imidazo 1,2 a Quinoxalin 1 Ylmethanamine

    Optimization Strategies for Enhanced Efficacy and Selectivity

    The development of imidazo[1,2-a]quinoxaline (B3349733) derivatives has progressed through several generations, with a primary focus on enhancing their anticancer properties, particularly against melanoma. nih.gov A significant challenge in this progression has been the optimization of the compounds' physicochemical properties to improve their efficacy and selectivity.

    One key strategy has been the chemical modulation of the core structure to improve bioavailability. For instance, the conjugation of amino acids to the imidazo[1,2-a]quinoxaline scaffold has been explored as a method to enhance water solubility, a critical factor for drug development. nih.gov This approach aims to improve the "drugability" of these compounds without compromising their intrinsic cytotoxic activity. nih.gov

    Structure-activity relationship (SAR) studies have been instrumental in guiding these optimization efforts. For example, in the development of phosphodiesterase 4 (PDE4) inhibitors, it was found that a methylamino group at position 4 and a minimally hindered group at position 1 were crucial for potent inhibitory activity. nih.gov Similarly, for epidermal growth factor receptor (EGFR) inhibitors, compounds featuring a benzylidene amino functionality were generally found to be potent. researchgate.net The substitution patterns on the aromatic rings have also been shown to significantly influence activity, with electron-donating groups and trimethoxy substitutions being favored in certain series. researchgate.net

    Further optimization can be achieved through computational methods. In silico techniques such as virtual screening and molecular docking are being used to identify the most promising derivatives and to understand their interactions with biological targets at a molecular level. mdpi.com This allows for a more rational design of compounds with improved affinity and selectivity. For instance, computational analysis helped identify a lead compound against tubulin from a library of 34 fused imidazo[1,2-a]quinoxaline derivatives. mdpi.com

    The table below summarizes some of the optimization strategies and their outcomes for different series of imidazo[1,2-a]quinoxaline derivatives.

    Table 1: Optimization Strategies for Imidazo[1,2-a]quinoxaline Derivatives

    Target Optimization Strategy Key Findings Reference
    Melanoma Conjugation of amino acids Enhanced water solubility while maintaining cytotoxic activity. nih.gov nih.gov
    PDE4 Substitution at positions 1 and 4 A methylamino group at position 4 and a weakly hindered group at position 1 are important for potent inhibition. nih.gov nih.gov
    EGFR Introduction of benzylidene amino functionality Generally leads to potent EGFR inhibitors. researchgate.net researchgate.net
    Tubulin In silico screening and pharmacophore modeling Identification of a lead compound with high affinity for the colchicine-binding site. mdpi.com mdpi.com

    Exploration of Novel Therapeutic Indications

    While much of the research on imidazo[1,2-a]quinoxaline derivatives has centered on their anticancer potential, the versatile nature of this scaffold lends itself to the exploration of a broader range of therapeutic applications.

    Anti-inflammatory Activity: Certain imidazo[1,2-a]quinoxaline derivatives have demonstrated potential as anti-inflammatory agents. nih.gov These compounds have been shown to impair the production and action of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes. nih.gov The mechanism of this anti-inflammatory effect appears to be distinct from their PDE4 inhibitory activity and involves the activation of the p38 MAPK pathway and inhibition of the PI3K pathway. nih.gov

    Antiviral Activity: The broader class of quinoxaline (B1680401) derivatives has been investigated for antiviral properties, suggesting a potential avenue for imidazo[1,2-a]quinoxalines. nih.govnih.gov These compounds are being explored as potential inhibitors of various viruses, including respiratory pathogens. nih.gov The development of new antiviral drugs is a critical area of research, and the imidazo[1,2-a]quinoxaline scaffold could provide a valuable starting point for the design of novel antiviral agents. nih.gov

    Antifungal Activity: Recent studies have also highlighted the potential of imidazo[1,2-a]quinoxaline derivatives as antifungal agents, particularly against phytopathogenic fungi. nih.govresearchgate.net Certain derivatives have shown promising inhibitory effects against fungi such as Valsa mali and Fusarium solani. researchgate.net The proposed mechanism of action involves the disruption of hyphal differentiation, spore germination, and germ tube growth. researchgate.net This opens up the possibility of developing these compounds for agricultural applications.

    The diverse biological activities of imidazo[1,2-a]quinoxaline derivatives are summarized in the table below.

    Table 2: Therapeutic Indications of Imidazo[1,2-a]quinoxaline Derivatives

    Therapeutic Area Biological Target/Mechanism Key Findings Reference
    Cancer Tubulin, EGFR, JNK, PDE Potent cytotoxic activity against various cancer cell lines, particularly melanoma. frontiersin.org frontiersin.org
    Inflammation TNF-α, p38 MAPK, PI3K Impairment of TNF-α production and action. nih.gov nih.gov
    Viral Infections Various viral targets Potential as inhibitors of respiratory viruses. nih.govnih.gov nih.govnih.gov
    Fungal Infections Fungal cell growth and differentiation Inhibitory effects against phytopathogenic fungi. nih.govresearchgate.net nih.govresearchgate.net

    Integration of Omics Data in Mechanism of Action Studies

    To gain a deeper understanding of the complex biological effects of imidazo[1,2-a]quinoxaline derivatives, the integration of "omics" data is becoming increasingly important. These high-throughput technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by these compounds in biological systems.

    A transcriptomic analysis of the potent anti-melanoma compound EAPB02303 revealed a mechanism of action that is distinct from a panel of 12 well-known anticancer drugs. frontiersin.org This highlights the unique properties of this class of compounds and suggests that they may be effective in overcoming resistance to existing therapies.

    Proteomic studies on related quinoxaline derivatives have shown that these compounds can affect proteins involved in the dynamics of the actin cytoskeleton and intracellular trafficking. This provides valuable insights into the cellular processes that are perturbed by these molecules and can help to identify novel therapeutic targets.

    While specific metabolomic studies on imidazo[1,2-a]quinoxaline derivatives are not yet widely reported, this approach holds significant promise. By analyzing the changes in the metabolome of cells or organisms treated with these compounds, it may be possible to identify key metabolic pathways that are affected and to uncover novel biomarkers of drug response.

    The application of omics technologies in the study of imidazo[1,2-a]quinoxaline derivatives is summarized below.

    Table 3: Application of Omics in Imidazo[1,2-a]quinoxaline Research

    Omics Technology Application Key Findings/Potential Reference
    Transcriptomics Mechanism of action studies for anti-melanoma compounds Revealed a unique mechanism of action for EAPB02303 compared to other anticancer drugs. frontiersin.org frontiersin.org
    Proteomics Identification of protein targets Quinoxaline derivatives affect proteins involved in cytoskeleton dynamics and intracellular trafficking.
    Metabolomics Elucidation of metabolic effects Potential to identify affected metabolic pathways and biomarkers of drug response. N/A

    Development of Advanced Delivery Systems for Imidazo[1,2-a]quinoxaline Derivatives

    A major hurdle in the clinical translation of many promising therapeutic compounds, including some imidazo[1,2-a]quinoxaline derivatives, is their poor solubility and potential for off-target toxicity. Advanced drug delivery systems offer a promising solution to these challenges by enabling the targeted and controlled release of drugs.

    For heterocyclic anticancer compounds, nanoparticle-based drug delivery systems have shown significant potential. nih.gov These systems can improve the pharmacokinetic profile of the encapsulated drug, enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, and reduce systemic toxicity.

    Lipid-based Nanoparticles: Lipid nanocapsules (LNCs) have been successfully used to formulate a promising anticancer imidazo[1,2-a]quinoxaline derivative, EAPB0503. This formulation significantly improved the drug's solubility and allowed for its administration in preclinical studies.

    Polymer-based Nanoparticles: Polymeric nanoparticles, including nanospheres and nanocapsules, are another attractive option for the delivery of heterocyclic drugs. nih.gov These systems can be engineered to achieve controlled drug release and can be functionalized with targeting ligands to enhance their specificity for cancer cells. Polymer-drug conjugates (PDCs) are also being developed to improve the targeted delivery of heterocyclic anticancer agents. nih.gov

    The development of such advanced delivery systems will be crucial for realizing the full therapeutic potential of imidazo[1,2-a]quinoxaline derivatives in the clinic.

    Table 4: Advanced Delivery Systems for Imidazo[1,2-a]quinoxaline Derivatives

    Delivery System Advantages Application for Imidazo[1,2-a]quinoxalines Reference
    Lipid Nanocapsules (LNCs) Improved solubility, suitable for preclinical studies. Successful formulation of the anticancer compound EAPB0503.
    Polymeric Nanoparticles Controlled release, potential for targeted delivery. A promising approach for the delivery of heterocyclic anticancer drugs. nih.gov nih.gov
    Polymer-Drug Conjugates (PDCs) Enhanced specificity for cancer cells. A strategy to improve the therapeutic index of heterocyclic drugs. nih.gov nih.gov

    Q & A

    Q. What are the established synthetic routes for Imidazo[1,2-a]quinoxalin-1-ylmethanamine, and how do they influence yield and purity?

    The synthesis of this compound typically involves cyclocondensation reactions between quinoxaline derivatives and functionalized imidazole precursors. Key methods include:

    • One-pot cyclization using catalytic acids (e.g., HCl or acetic acid) to form the imidazo-quinoxaline core .
    • Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the methanamine side chain .
    • Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
    Method Key Conditions Advantages
    CyclocondensationAcid catalysis, 80–120°CHigh atom economy, scalable
    Cross-couplingPd catalysts, inert atmospherePrecise functionalization
    Microwave-assistedSolvent-free, 150°C, 30 minRapid, energy-efficient

    Yield and purity depend on solvent choice, catalyst loading, and purification techniques (e.g., column chromatography or recrystallization).

    Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

    • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry and proton environments .
    • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
    • X-ray diffraction (XRD) resolves crystal structure and stereoelectronic effects .
    • HPLC-PDA assesses purity (>95% threshold for biological assays) .

    For reproducibility, document solvent systems (e.g., CDCl₃ for NMR), column specifications (C18 for HPLC), and calibration standards .

    Q. How is the biological activity of this compound evaluated in preliminary assays?

    • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
    • Structural-activity relationships (SAR) : Modifications to the quinoxaline core (e.g., halogenation) to enhance binding affinity .

    Advanced Research Questions

    Q. How can experimental design optimize the synthesis of this compound derivatives?

    • Factorial Design : Test variables (temperature, catalyst ratio, solvent polarity) to identify optimal conditions .
      • Example: A 2³ factorial design for microwave synthesis evaluates time (X₁), power (X₂), and solvent (X₃) .
    • Response Surface Methodology (RSM) : Models nonlinear relationships between variables to maximize yield .
    • AI-driven optimization : COMSOL Multiphysics or machine learning predicts reaction outcomes using historical data .

    Q. How should researchers address contradictions in biological activity data across studies?

    • Multivariate Analysis : Principal Component Analysis (PCA) identifies confounding variables (e.g., assay protocols, cell line variability) .
    • Dose-response normalization : Re-express data as % inhibition relative to controls to harmonize disparate datasets .
    • Replicate studies : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

    Q. What computational tools enhance the study of this compound’s mechanism of action?

    • Molecular docking (AutoDock Vina) : Predicts binding modes to target proteins (e.g., kinases) .
    • Molecular Dynamics (GROMACS) : Simulates ligand-protein stability over 100-ns trajectories .
    • QSAR models : Relate electronic descriptors (HOMO-LUMO gaps) to bioactivity .

    Q. How can reproducibility challenges be mitigated in SAR studies of this compound?

    • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., fixed incubation times) .
    • Open-data repositories : Share raw NMR/HPLC data via platforms like Zenodo .
    • Batch-to-batch validation : Use LC-MS to verify compound identity across synthetic batches .

    Q. What strategies improve the selectivity of this compound for therapeutic targets?

    • Isosteric replacements : Substitute the methanamine group with bioisosteres (e.g., azetidine) to reduce off-target effects .
    • Proteomic profiling : Phosphoproteomics identifies off-target kinase interactions .
    • Cryo-EM structures : Resolve ligand-target complexes to guide rational design .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.